(4-Methylbenzyl)hydrazine hydrochloride
Overview
Description
(4-Methylbenzyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
(4-Methylbenzyl)hydrazine hydrochloride, like other hydrazine derivatives, can undergo nucleophilic addition reactions . It reacts with carbonyl compounds to form hydrazones, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
Hydrazine derivatives are known to participate in various biochemical reactions, including the wolff-kishner reduction, which converts carbonyl groups to methylene groups .
Result of Action
Hydrazine derivatives are known to participate in various chemical reactions, potentially leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Biological Activity
(4-Methylbenzyl)hydrazine hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound, with the CAS number 26177-51-5, consists of a hydrazine group attached to a substituted aromatic ring. The presence of the methyl group at the para position enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Activity : Compounds containing hydrazine groups have been shown to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Anticancer Potential : Studies indicate that hydrazine derivatives can act as anticancer agents. For instance, related compounds have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
- Enzyme Inhibition : this compound may inhibit specific enzymes, including tyrosinase, which is involved in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydrazine moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Metal Chelation : Some studies suggest that hydrazine derivatives can chelate metal ions, which may enhance their antioxidant capacity and inhibit metal-dependent enzymes .
- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to target enzymes, suggesting a potential for structure-based drug design .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer effects of hydrazine derivatives found that compounds similar to this compound inhibited MET receptor tyrosine kinase activity at concentrations as low as 10 μM. This inhibition correlated with a significant reduction in lung cancer cell viability, highlighting the compound's potential as a therapeutic agent against specific cancer types .
Properties
IUPAC Name |
(4-methylphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDQALMNASCCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949050 | |
Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-51-5 | |
Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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